(Z)-2-Bromo-3-(p-tolyl)acrylaldehyde
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Overview
Description
(Z)-2-Bromo-3-(p-tolyl)acrylaldehyde is an organic compound characterized by the presence of a bromine atom, a p-tolyl group, and an acrylaldehyde moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-2-Bromo-3-(p-tolyl)acrylaldehyde typically involves the bromination of 3-(p-tolyl)acrylaldehyde. One common method involves the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a catalyst such as ammonium acetate in acetonitrile at room temperature . This reaction selectively introduces a bromine atom at the desired position, yielding the target compound.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, ensuring the availability of high-purity starting materials, and implementing efficient purification techniques to obtain the compound in large quantities.
Chemical Reactions Analysis
Types of Reactions
(Z)-2-Bromo-3-(p-tolyl)acrylaldehyde can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, leading to the formation of different derivatives.
Oxidation Reactions: The aldehyde group can be oxidized to form carboxylic acids or other oxidized products.
Reduction Reactions: The aldehyde group can be reduced to form alcohols.
Common Reagents and Conditions
Substitution: Reagents such as sodium azide or potassium cyanide can be used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Major Products
Substitution: Formation of azides or nitriles.
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Scientific Research Applications
(Z)-2-Bromo-3-(p-tolyl)acrylaldehyde has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe for biological assays.
Industry: Used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (Z)-2-Bromo-3-(p-tolyl)acrylaldehyde involves its interaction with various molecular targets. The bromine atom and the aldehyde group can participate in electrophilic and nucleophilic interactions, respectively. These interactions can modulate the activity of enzymes or other biological molecules, leading to various biochemical effects.
Comparison with Similar Compounds
Similar Compounds
Cinnamaldehyde: Shares the acrylaldehyde moiety but lacks the bromine atom and p-tolyl group.
Bromoacetaldehyde: Contains a bromine atom and an aldehyde group but lacks the p-tolyl group.
p-Tolualdehyde: Contains the p-tolyl group and an aldehyde group but lacks the bromine atom.
Uniqueness
(Z)-2-Bromo-3-(p-tolyl)acrylaldehyde is unique due to the combination of its structural features, which confer distinct reactivity and potential applications. The presence of both the bromine atom and the p-tolyl group allows for a wide range of chemical transformations and interactions, making it a versatile compound in synthetic chemistry.
Properties
Molecular Formula |
C10H9BrO |
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Molecular Weight |
225.08 g/mol |
IUPAC Name |
(Z)-2-bromo-3-(4-methylphenyl)prop-2-enal |
InChI |
InChI=1S/C10H9BrO/c1-8-2-4-9(5-3-8)6-10(11)7-12/h2-7H,1H3/b10-6- |
InChI Key |
CCQXDHZZNTUCHM-POHAHGRESA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)/C=C(/C=O)\Br |
Canonical SMILES |
CC1=CC=C(C=C1)C=C(C=O)Br |
Origin of Product |
United States |
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